benzyl N-pyrazolidin-3-ylcarbamate
Description
Benzyl N-pyrazolidin-3-ylcarbamate is a carbamate derivative featuring a benzyl group attached to a carbamate linkage (O–CO–N) and a pyrazolidine ring (a five-membered heterocycle containing two adjacent nitrogen atoms). Carbamates are widely utilized in medicinal chemistry due to their stability compared to esters and their role as prodrugs or enzyme inhibitors.
Properties
Molecular Formula |
C11H15N3O2 |
|---|---|
Molecular Weight |
221.26 g/mol |
IUPAC Name |
benzyl N-pyrazolidin-3-ylcarbamate |
InChI |
InChI=1S/C11H15N3O2/c15-11(13-10-6-7-12-14-10)16-8-9-4-2-1-3-5-9/h1-5,10,12,14H,6-8H2,(H,13,15) |
InChI Key |
KGPXKWQNCYCHBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNNC1NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N-pyrazolidin-3-ylcarbamate typically involves the reaction of pyrazolidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzyl N-pyrazolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate moiety
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products Formed:
Oxidation: Formation of this compound oxide.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives
Scientific Research Applications
Benzyl N-pyrazolidin-3-ylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of benzyl N-pyrazolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The efficacy, safety, and applications of benzyl N-pyrazolidin-3-ylcarbamate can be contextualized by comparing it to related benzyl derivatives and carbamates. Below is a detailed analysis:
Table 1: Comparative Analysis of this compound and Analogous Compounds
Key Findings:
Structural Differences and Pharmacological Impact :
- Benzyl benzoate (an ester) demonstrates high efficacy against scabies (87% cure rate) but causes localized irritation . In contrast, carbamates like this compound may exhibit slower hydrolysis, prolonging therapeutic action.
- The pyrazolidine ring in this compound could enhance solubility or target specificity compared to the pyridine derivative (benzyl 2-hydroxypyridin-3-ylcarbamate), which is deemed safe but lacks clinical data .
Safety and Tolerability :
- Carbamates generally exhibit lower acute toxicity than esters like benzyl benzoate. The absence of reported hazards for benzyl 2-hydroxypyridin-3-ylcarbamate supports this trend .
Resistance and Clinical Relevance: Permethrin’s reduced efficacy (27% cure rate) highlights the need for alternatives like benzyl derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
